Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
CAS No.: 854700-38-2
VCID: VC11687743
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family, which is a class of nitrogen-containing heterocycles. These compounds are significant in pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's structure includes a pyrazole ring, a nitrophenyl group, and an ethyl ester group, contributing to its unique chemical properties. Synthesis MethodsThe synthesis of pyrazole derivatives often involves multi-step organic reactions. Common methods include the use of trichloromethyl enones as starting materials, which can undergo methanolysis to form carboxyalkylpyrazoles . For Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, specific synthesis details are not widely reported, but it likely involves similar strategies using phenylhydrazine derivatives and appropriate solvents. Biological ActivitiesPyrazole derivatives, including those with nitrophenyl groups, have been studied for their potential biological activities, such as antimicrobial and anticancer properties. While specific biological data for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is limited, related compounds have shown promising results in these areas. Potential ApplicationsGiven the biological activities associated with pyrazole derivatives, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate could have potential applications in medicinal chemistry, particularly in the development of new drugs targeting microbial infections or cancer. Further research is needed to explore its pharmacodynamics and pharmacokinetics fully. |
---|---|
CAS No. | 854700-38-2 |
Product Name | Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate |
Molecular Formula | C12H11N3O4 |
Molecular Weight | 261.23 g/mol |
IUPAC Name | ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |
Standard InChI | InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
Standard InChIKey | XRUYCGGHAQQEFP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
PubChem Compound | 621489 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume